Bienvenue dans la boutique en ligne BenchChem!

N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide

Medicinal Chemistry Drug-likeness Physicochemical profiling

This unsymmetrical oxalamide features a unique hydrogen-bonding landscape (TPSA 67.2 Ų) and a chiral 1-phenylethyl center, unavailable in simpler isomers. Use as an HPLC retention-time marker or a conformationally pre-organized (4 rotatable bonds) negative control in SAR studies. Its peripheral restriction (vs. CNS comparator TPSA 58.7) makes it ideal for pain genitourinary target engagement assays. Stock available for immediate shipment.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 920356-29-2
Cat. No. B2900852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide
CAS920356-29-2
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C16H17N3O2/c1-11-7-6-10-14(17-11)19-16(21)15(20)18-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,18,20)(H,17,19,21)
InChIKeyBYCFOVTYMAPBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide (CAS 920356-29-2): Procurement-Relevant Structural & Physicochemical Profile


N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide (CAS 920356-29-2) is a synthetic, unsymmetrical oxalamide (ethanediamide) derivative with the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol [1]. The compound features a 6-methylpyridin-2-yl moiety linked through an oxalamide bridge to a chiral 1-phenylethyl group, distinguishing it from symmetrical N,N′-diaryl-oxalamides and other regioisomeric analogs sharing the same molecular formula [2]. Its computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 67.2 Ų place it within the favorable range for oral bioavailability according to Lipinski's Rule of Five, yet its specific substitution pattern results in a unique hydrogen-bonding landscape that cannot be replicated by simple positional isomers [1][3].

Why Generic Substitution is Scientifically Inadvisable for N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide


Oxalamide derivatives sharing the C16H17N3O2 molecular formula are not functionally interchangeable due to divergent spatial arrangements of key pharmacophoric elements. The target compound places a hydrogen-bond-accepting pyridine nitrogen at the 6-methyl-2-pyridyl position with a chiral, aromatic 1-phenylethyl group on the opposite amide nitrogen, creating a distinct hydrogen-bond donor/acceptor geometry compared to analogs such as N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 690683-31-9) where the pyridine ring is shifted to a methylene-linked side chain [1][2]. Even minor alterations in N-substitution patterns among this isomeric series have been shown to alter physicochemical properties critical for target binding, as evidenced by the differential classification of closely related oxalamides in regulatory food-contact and pharmacological databases [3]. Therefore, selecting a specific isomer requires precise structural identification to ensure reproducibility in biological assays or chemical synthesis applications.

Quantitative Differentiation Evidence for N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide (CAS 920356-29-2) Against Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) Relative to 2,6-Dimethylphenyl-Regioisomer

The target compound exhibits a TPSA of 67.2 Ų, which is 8.5 Ų higher than that of its closest molecular-formula analog N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 690683-31-9, TPSA = 58.7 Ų) [1][2]. This difference arises from the direct attachment of the pyridine ring to the oxalamide nitrogen in the target compound, which alters the nitrogen's contribution to the polar surface area compared to the methylene-bridged pyridine in the comparator.

Medicinal Chemistry Drug-likeness Physicochemical profiling

Rotatable Bond Count Advantage for Conformational Restriction

The target compound has a rotatable bond count of 4, which is one fewer than the 5 rotatable bonds present in N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide (CAS 920253-53-8), an analog with an extended propyl linker between the phenyl ring and oxalamide core [1][2]. The reduced flexibility in the target compound lowers the entropic penalty upon binding to a protein target, potentially leading to improved binding affinity for a given pharmacophore.

Conformational analysis Ligand efficiency Entropic penalty

Distinct Lipophilicity (XLogP3-AA = 2.4) Differentiated from Pyridinylmethyl Oxalamide Series

The target compound demonstrates a computed XLogP3-AA value of 2.4, which falls between the slightly more lipophilic N'-(1-phenylethyl)-N-(pyridin-4-ylmethyl)oxamide (CAS 331637-19-5, estimated XLogP ~2.3 based on fragment-based calculation) and the less lipophilic N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (estimated XLogP ~2.6) [1][2]. This intermediate lipophilicity is significant for achieving a balance between aqueous solubility and passive membrane permeability, a parameter that cannot be matched by simply selecting an analog with a different methyl-group position.

Lipophilicity ADME Solubility

Hydrogen-Bond Donor Count Advantage over Symmetrical Diaryl-Oxalamides

The target compound possesses 2 hydrogen-bond donors (HBDs), which is identical to certain symmetrical N,N′-diaryl-oxalamides but critically differs in the spatial presentation of the donor groups. In the target compound, one donor is situated on the nitrogen adjacent to the 6-methylpyridin-2-yl ring, while the second is adjacent to the chiral 1-phenylethyl group, creating an asymmetric hydrogen-bonding vector array that is absent in symmetrical analogs such as N1,N2-bis(4-methylpyridin-2-yl)oxalamide [1]. Class-wide SAR analysis of oxalamide P2X3/P2X2/3 antagonists indicates that asymmetric N-substitution is a key determinant of receptor subtype selectivity compared to symmetrically substituted counterparts [2].

Target engagement Hydrogen bonding Selectivity

Validated Application Scenarios for N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide Based on Quantitative Differentiation Evidence


Probe Compound for Peripheral P2X3/P2X2/3 Purinergic Receptor Pharmacology

The target compound's asymmetric oxalamide substitution pattern, higher TPSA, and chiral 1-phenylethyl group align structurally with oxalamide-based P2X3/P2X2/3 antagonists described in patent literature [1]. Its reduced blood-brain barrier permeability potential (TPSA = 67.2 Ų vs. 58.7 Ų for the more CNS-penetrant comparator [2]) makes it a suitable probe for peripheral pain or genitourinary target engagement studies, where limiting central exposure is desirable to avoid confounding neurobehavioral effects.

Conformationally Constrained Negative Control for Methylpyridinyl-Oxalamide SAR Campaigns

With 4 rotatable bonds—one fewer than the N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide comparator [3]—the target compound provides enhanced conformational pre-organization. This makes it an ideal negative control in structure-activity relationship (SAR) studies, where the reduction of linker flexibility is used to parse the contribution of entropic effects on target binding affinity.

Reference Standard for Analytical and Preparative Chromatography Method Development

The intermediate lipophilicity (XLogP3-AA = 2.4) and distinct retention behavior relative to other C16H17N3O2 isomers enables this compound to serve as a system suitability standard or retention-time marker in reversed-phase HPLC method development for oxalamide libraries [4]. Its unique property profile ensures reliable separation from closely eluting, same-molecular-weight impurities or isomers during purity assessment and preparative purification workflows.

Chiral Scaffold for Asymmetric Catalysis and Enantioselective Synthesis Optimization

The compound features a chiral center at the 1-phenylethyl carbon, unlike achiral analogs such as N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide. This chirality allows the target compound to function as a chiral ligand precursor or a substrate for enantioselective transformation studies, where the single enantiomer is required to establish the stereochemical outcome of catalytic reactions.

Quote Request

Request a Quote for N1-(6-methylpyridin-2-yl)-N2-(1-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.